![molecular formula C10H9ClN2OS B13876255 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline CAS No. 833474-42-3](/img/structure/B13876255.png)
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxyaniline: A related compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole moiety and exhibit diverse biological activities.
Uniqueness
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is unique due to its specific combination of a chloro-substituted aniline and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
833474-42-3 |
|---|---|
Molekularformel |
C10H9ClN2OS |
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2 |
InChI-Schlüssel |
IGWUQCZRXYYZON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



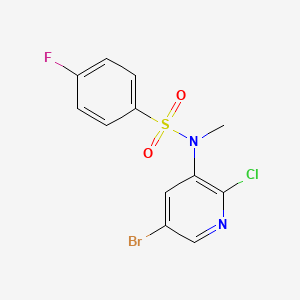

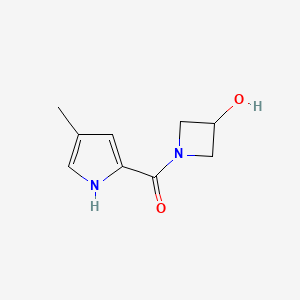


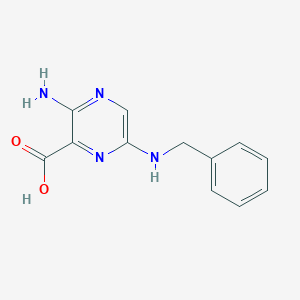
![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
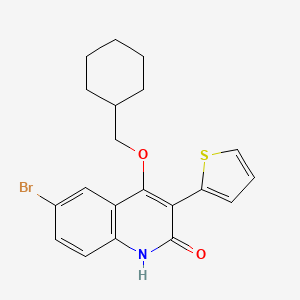

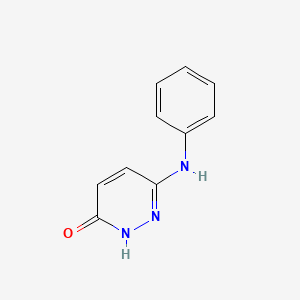

![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)

